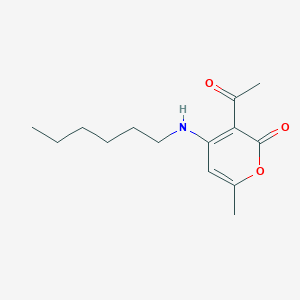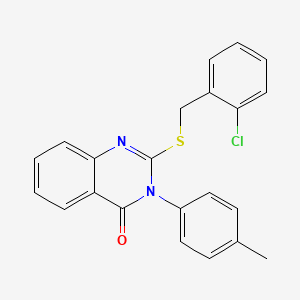
3-Acetyl-4-(hexylamino)-6-methylpyran-2-one
Vue d'ensemble
Description
3-Acetyl-4-(hexylamino)-6-methylpyran-2-one is a synthetic organic compound that belongs to the pyranone family. This compound is characterized by its unique structure, which includes an acetyl group at the third position, a hexylamino group at the fourth position, and a methyl group at the sixth position on the pyran-2-one ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(hexylamino)-6-methylpyran-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyran-2-one core, followed by the introduction of the acetyl, hexylamino, and methyl groups through various chemical reactions. The key steps in the synthesis may include:
Formation of the Pyran-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: Acetylation can be performed using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Introduction of the Hexylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with hexylamine.
Introduction of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-4-(hexylamino)-6-methylpyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The hexylamino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution can be carried out using alkyl halides or sulfonates.
Condensation: Condensation reactions may involve reagents like formaldehyde or acetone in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Acetyl-4-(hexylamino)-6-methylpyran-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Acetyl-4-(hexylamino)-6-methylpyran-2-one involves its interaction with specific molecular targets and pathways. The acetyl and hexylamino groups may play a role in binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-4-hydroxyquinolin-2-one: Shares the acetyl group but differs in the core structure and functional groups.
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Similar core structure but lacks the hexylamino group.
3-Acetyl-4-arylquinoline: Contains an acetyl group and a quinoline core, differing in the aromatic system.
Uniqueness
3-Acetyl-4-(hexylamino)-6-methylpyran-2-one is unique due to the presence of the hexylamino group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
IUPAC Name |
3-acetyl-4-(hexylamino)-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-5-6-7-8-15-12-9-10(2)18-14(17)13(12)11(3)16/h9,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNXDVSSHKPEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=C(C(=O)OC(=C1)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(3-morpholin-4-ylquinoxalin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B4744238.png)
![1-(2-{[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4744247.png)
![N-[3-(butyrylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4744251.png)
![5-cyclohexyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4744258.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4744273.png)
![5-{[2,5-DIMETHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]CARBONYL}-N~3~,N~3~-DIETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4744279.png)
![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4744291.png)
![N-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4744311.png)
![CYCLOPROPYL{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4744321.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B4744330.png)
![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4744333.png)
